![molecular formula C41H28F12N4O2 B14773535 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea](/img/structure/B14773535.png)
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2'-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1'-binaphthalen]-2-yl)-1-isopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea is a complex organic compound characterized by the presence of multiple trifluoromethyl groups and a binaphthyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3,5-bis(trifluoromethyl)aniline, which is then reacted with various reagents to form the desired product. Common reaction conditions include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it a potent inhibitor in certain biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyldiphenylphosphine oxide: Another compound with trifluoromethyl groups, used in similar applications.
3,5-Bis(trifluoromethyl)phenylurea: A simpler analog with fewer functional groups, used in different contexts.
Uniqueness
The uniqueness of 3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2’-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1’-binaphthalen]-2-yl)-1-isopropylurea lies in its complex structure, which provides enhanced stability and specificity in its interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C41H28F12N4O2 |
|---|---|
Molecular Weight |
836.7 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]-1-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]naphthalen-2-yl]-1-propan-2-ylurea |
InChI |
InChI=1S/C41H28F12N4O2/c1-21(2)57(37(59)55-29-19-26(40(48,49)50)16-27(20-29)41(51,52)53)33-14-12-23-8-4-6-10-31(23)35(33)34-30-9-5-3-7-22(30)11-13-32(34)56-36(58)54-28-17-24(38(42,43)44)15-25(18-28)39(45,46)47/h3-21H,1-2H3,(H,55,59)(H2,54,56,58) |
InChI Key |
VKRWLTPTRNIRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C(=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxymethyl]-2,4-dioxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14773461.png)
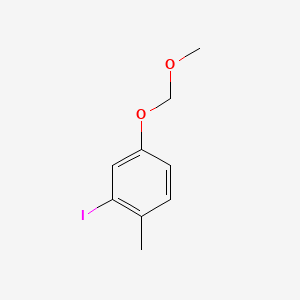
![1-[3-(Chloromethoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B14773477.png)
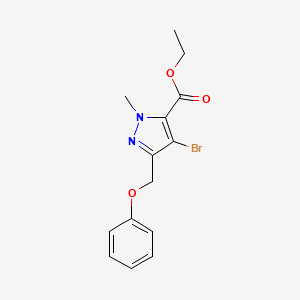
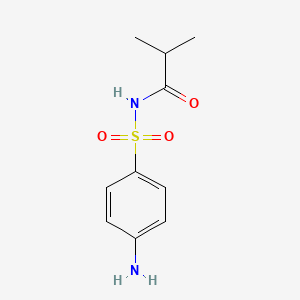
![1,4-Bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14773503.png)
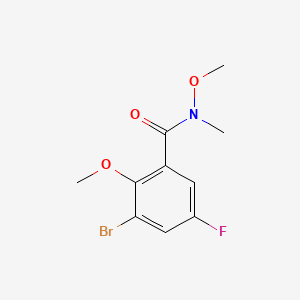

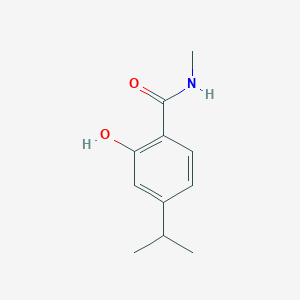
![3-Fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B14773518.png)




